Huperzine A

Neurochemistry In Vivo Pharmacology Cholinergic System

A potent, reversible AChE inhibitor (Ki ~7 nM) with 900-fold selectivity over BuChE and preferential G4 isoform binding. Superior BBB penetration and oral bioavailability vs. donepezil or rivastigmine. Ideal for CNS cholinergic signaling studies, isoform-specific investigations, and as a benchmark for CNS drug delivery assays. For R&D use only.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 102518-79-6
Cat. No. B1673423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuperzine A
CAS102518-79-6
Synonymshuperzine A
huperzine A, (5alpha,9beta,11Z)-(-)-isome
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
InChIInChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m0/s1
InChIKeyZRJBHWIHUMBLCN-YQEJDHNASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Huperzine A (CAS 102518-79-6) for Research & Procurement: A Potent, Selective Acetylcholinesterase Inhibitor


Huperzine A is a naturally occurring sesquiterpene alkaloid primarily isolated from the club moss Huperzia serrata [1]. It functions as a potent, highly specific, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In vitro, its inhibition constant (Ki) for AChE is reported to be approximately 7 nM [1]. Beyond its AChE inhibition, Huperzine A is recognized for its ability to penetrate the blood-brain barrier and acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .

Why Huperzine A Cannot Be Simply Replaced by Other Cholinesterase Inhibitors


While Huperzine A shares the general pharmacological class of acetylcholinesterase inhibitors (AChEIs) with agents like donepezil, rivastigmine, galantamine, and tacrine, substitution with these alternatives can lead to profoundly different experimental or therapeutic outcomes. This is due to key differentiators in their target enzyme specificity, molecular isoform selectivity within the brain, blood-brain barrier penetration kinetics, and safety profiles. Huperzine A exhibits a unique combination of high AChE selectivity over butyrylcholinesterase (BuChE) [1] and a distinct preference for the tetrameric G4 isoform of AChE in specific brain regions [2], which contrasts with the isoform selectivity profiles of donepezil, tacrine, and rivastigmine [2].

Quantitative Evidence: Huperzine A's Differentiated Performance Against Key Comparators


Potency in Elevating Cortical Acetylcholine In Vivo

In a direct head-to-head study in rats, Huperzine A demonstrated significantly higher potency in elevating extracellular acetylcholine (ACh) levels in the cortex compared to donepezil and rivastigmine. The study used in vivo microdialysis to quantify ACh concentration changes following intraperitoneal administration of each compound. Huperzine A was 8-fold more potent than donepezil and 2-fold more potent than rivastigmine [1].

Neurochemistry In Vivo Pharmacology Cholinergic System

Selectivity for the Tetrameric G4 AChE Isoform in the Brain

Huperzine A displays a unique isoform selectivity profile, preferentially inhibiting the tetrameric (G4) form of acetylcholinesterase (AChE) over the monomeric (G1) form. A comparative in vitro study using rat brain tissue found that in the cerebral cortex, the Ki of Huperzine A for G4 AChE was 7 nM [1]. In contrast, tacrine and rivastigmine showed a preference for the G1 isoform. This selectivity pattern for the major brain AChE isoform distinguishes Huperzine A from other clinically used AChEIs [1]. Additionally, Huperzine A exhibits 200-fold greater selectivity for G4 AChE over G1 AChE .

Enzymology Alzheimer's Disease Isoform Selectivity

High Selectivity for AChE over BuChE

Huperzine A demonstrates exceptionally high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), a related enzyme that is a common off-target for other AChE inhibitors. The selectivity ratio (IC50 for BuChE / IC50 for AChE) is reported to be approximately 884.57 [1] and approximately 900-fold [2]. By comparison, donepezil exhibits a lower selectivity of 500-fold, and tacrine shows minimal selectivity with a ratio of only 0.8-fold [2].

Enzyme Selectivity Cholinesterase Off-Target Effects

Favorable Blood-Brain Barrier Penetration and Oral Bioavailability

Huperzine A possesses superior blood-brain barrier (BBB) permeability and oral bioavailability compared to several other AChE inhibitors. A comprehensive review of the literature indicates that Huperzine A has better penetration through the BBB, higher oral bioavailability, and a longer duration of AChE inhibitory action when compared directly to tacrine, donepezil, and rivastigmine [1]. This favorable pharmacokinetic profile is a key differentiator for in vivo research applications.

Pharmacokinetics Drug Delivery CNS Penetration

Recommended Research & Industrial Scenarios for Huperzine A (CAS 102518-79-6)


In Vivo Studies of Central Cholinergic Neurotransmission

Based on its 8-fold higher potency in elevating cortical acetylcholine compared to donepezil [1], Huperzine A is the superior choice for in vivo microdialysis studies in rodent models requiring robust, dose-dependent increases in brain ACh levels. Its longer duration of action also allows for less frequent dosing in extended behavioral or electrophysiological experiments.

Research on G4 Acetylcholinesterase Isoform Function

Huperzine A is uniquely suited for investigations into the specific role of the tetrameric G4 AChE isoform in the brain. Its demonstrated preference for G4 AChE over the G1 form (Ki = 7 nM for G4 in cortex) provides a pharmacological tool to dissect the contributions of different AChE isoforms to cholinergic signaling and cognitive processes, a selectivity not shared by drugs like tacrine or rivastigmine [2].

Comparative Neuropharmacology and Drug Selectivity Profiling

Given its high selectivity for AChE over BuChE (ratio ~900-fold), Huperzine A serves as an ideal reference standard for profiling the selectivity of new chemical entities. Its use as a comparator can help define the selectivity window required to minimize peripheral side effects associated with BuChE inhibition, a known liability of less selective inhibitors like tacrine [3].

CNS Pharmacokinetic and Blood-Brain Barrier Penetration Studies

For research focused on optimizing CNS drug delivery, Huperzine A is an excellent benchmark compound due to its well-documented superior blood-brain barrier permeability and oral bioavailability compared to tacrine, donepezil, and rivastigmine [4]. It can be used as a positive control in studies designed to evaluate the brain penetration of novel AChE inhibitors or other CNS-targeted small molecules.

Quote Request

Request a Quote for Huperzine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.